molecular formula C10H20N2O2 B3421780 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester CAS No. 226068-05-9

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester

Cat. No.: B3421780
CAS No.: 226068-05-9
M. Wt: 200.28 g/mol
InChI Key: UXGULSVTGHOHMG-UHFFFAOYSA-N
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Description

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester typically involves the reaction of piperazine derivatives with appropriate esterifying agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester can be compared with other similar compounds such as:

  • 1-(2-Hydroxyethyl)piperazine-2-carboxylic acid ethyl ester
  • 1-(2-Methoxyethyl)piperazine-2-carboxylic acid ethyl ester

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific ester and isopropyl groups, which confer distinct reactivity and utility in research .

Properties

IUPAC Name

ethyl 1-propan-2-ylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-4-14-10(13)9-7-11-5-6-12(9)8(2)3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGULSVTGHOHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226068-05-9
Record name ethyl 1-(propan-2-yl)piperazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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